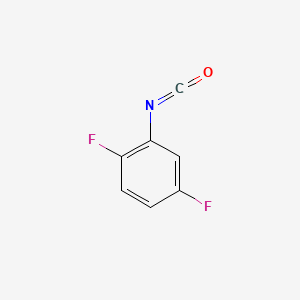

2,5-Difluorophenyl isocyanate

説明

Overview of Fluorinated Isocyanates in Contemporary Organic Synthesis

Fluorinated isocyanates are a class of organic compounds that contain both a fluorine atom and an isocyanate group (-N=C=O). crowdchem.net The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these compounds, such as enhanced thermal stability, lipophilicity, and metabolic stability. chinesechemsoc.orgnumberanalytics.com These properties make fluorinated compounds valuable in a multitude of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchinesechemsoc.orgwikipedia.org

In contemporary organic synthesis, fluorinated isocyanates serve as versatile building blocks. rsc.org Their reactivity, driven by the electrophilic nature of the isocyanate group, allows them to readily react with a variety of nucleophiles, such as alcohols, amines, and water. wikipedia.org This reactivity is harnessed to create a wide array of more complex molecules. For instance, the reaction of fluorinated isocyanates with alcohols yields urethanes, while their reaction with amines produces ureas. wikipedia.org These reactions are fundamental in the synthesis of polymers like polyurethanes, which have widespread industrial applications. wikipedia.orgdoxuchem.com

The presence of fluorine in these isocyanates can also influence the reactivity of the isocyanate group itself, as well as the properties of the resulting products. This makes them particularly useful in the development of new drugs, advanced materials, and specialized polymers. chinesechemsoc.orgresearchgate.net

Significance of the 2,5-Difluoro Substitution Pattern on Aromatic Isocyanates

The specific placement of fluorine atoms on an aromatic ring, such as in the 2,5-difluoro substitution pattern, has a profound impact on the electronic and steric properties of the molecule. numberanalytics.com Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring through an inductive effect (-I effect). numberanalytics.comwikipedia.org However, it also donates electron density back into the ring via a resonance effect (+M effect). wikipedia.org

The interplay of these electronic effects alters the reactivity of the aromatic ring and any functional groups attached to it. In the case of 2,5-difluorophenyl isocyanate, the two fluorine atoms significantly influence the electrophilicity of the isocyanate group. This can affect the rate and outcome of its reactions with nucleophiles.

Furthermore, the substitution pattern can direct the orientation of subsequent chemical reactions on the aromatic ring. Electron-donating groups are typically ortho/para directors, while electron-withdrawing groups are generally meta directors for electrophilic aromatic substitution. wikipedia.org The unique combination of inductive withdrawal and resonance donation by fluorine can lead to complex and sometimes counterintuitive directing effects. wikipedia.org

The presence of two fluorine atoms also introduces steric hindrance around the isocyanate group and the adjacent positions on the aromatic ring. This can influence the regioselectivity of reactions, favoring attack at less hindered positions. The specific 2,5-substitution pattern creates a distinct electronic and steric environment that can be exploited in the design of targeted synthetic strategies.

Historical Context of Isocyanate Chemistry Evolution and Fluorinated Analogs

The journey of isocyanate chemistry began in the mid-19th century. In 1848, Adolphe Wurtz first synthesized isocyanates through the reaction of alkyl sulfates with potassium cyanate. patsnap.compoliuretanos.net For many years, isocyanates remained largely a scientific curiosity. A significant milestone occurred in 1937 when Otto Bayer discovered the polyaddition reaction between diisocyanates and polyols, leading to the invention of polyurethanes. patsnap.compoliuretanos.net This discovery revolutionized the field and opened the door to a vast array of applications for isocyanates. patsnap.com

The mid-20th century saw the development and large-scale production of key diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which became crucial for producing flexible and rigid foams, coatings, and adhesives. patsnap.compatsnap.com The primary industrial method for synthesizing isocyanates became the phosgenation of amines. doxuchem.compoliuretanos.net

The evolution of fluorinated organic compounds followed a parallel, though slightly later, timeline. While the first fluorinated organic compounds were synthesized in the early 19th century, the field gained significant momentum in the mid-20th century with the development of new and safer fluorination techniques. numberanalytics.com The discovery in 1954 that a fluorinated corticosteroid exhibited enhanced biological activity sparked immense interest in the application of selectively fluorinated systems in the life sciences. worktribe.com

The convergence of these two fields led to the development of fluorinated isocyanates. Researchers began to explore the unique properties that arise from combining the reactive isocyanate functional group with the powerful effects of fluorine substitution. This has led to the creation of novel monomers for advanced polymers and key intermediates for the synthesis of complex pharmaceuticals and agrochemicals.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHIIFOXCRYGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369819 | |

| Record name | 2,5-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-32-6 | |

| Record name | 1,4-Difluoro-2-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluoro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Difluorophenyl Isocyanate and Its Derivatives

Phosgenation and Non-Phosgenation Routes to Aryl Isocyanates

The synthesis of aryl isocyanates, including 2,5-difluorophenyl isocyanate, has traditionally been dominated by phosgenation routes. However, due to the hazardous nature of phosgene (B1210022), significant research has been dedicated to developing safer, non-phosgenation alternatives. These alternative methods often focus on atom economy and the use of less toxic reagents.

The conventional phosgenation process involves the reaction of a primary amine, such as 2,5-difluoroaniline, with phosgene. This reaction typically proceeds through a carbamoyl chloride intermediate, which is then thermolyzed to produce the isocyanate and hydrogen chloride. While effective, the high toxicity of phosgene and the corrosive nature of the HCl byproduct have driven the exploration of other synthetic pathways.

Non-phosgene routes to aryl isocyanates are varied and include methods such as the reductive carbonylation of nitro compounds, decomposition and rearrangement reactions, and the use of isocyanate surrogates. These approaches aim to provide more environmentally benign and safer processes for isocyanate production.

Catalyzed Carbonylations of Nitroaromatic Precursors

A significant non-phosgene approach to aryl isocyanates involves the catalyzed carbonylation of nitroaromatic compounds. This method presents an environmentally favorable alternative to the traditional phosgene route. The reaction can proceed via two main pathways: a direct, one-step carbonylation or an indirect, two-step process that first produces a carbamate (B1207046) followed by thermal decomposition to the isocyanate.

Group VIII transition metals, particularly palladium and rhodium complexes, have been extensively studied as catalysts for these transformations. The direct synthesis of isocyanates from nitroaromatics requires forcing conditions, which can lead to oligomerization of the product. The two-step process, involving the formation and subsequent cleavage of a carbamate, often offers better control and milder reaction conditions.

| Catalyst System | Nitroaromatic Precursor | Product | Key Features |

| Palladium complexes with phenanthroline ligands | Nitroarenes | Isocyanates or Carbamates | Dominant catalysts in homogeneous catalysis for this transformation. |

| Rhodium on carbon with promoters (e.g., Pb, Mn) | Nitrobenzene | Phenyl isocyanate | Heterogeneous catalyst system explored for direct carbonylation. |

| Ceria-catalyzed systems | Nitro compounds | Carbamates | Focus on milder reaction conditions and enhanced product stability. |

Decomposition and Rearrangement Reactions (e.g., Curtius Rearrangement, Lossen Rearrangement)

Decomposition and rearrangement reactions provide classic and versatile non-phosgene pathways to isocyanates from carboxylic acid derivatives.

The Curtius rearrangement , first described by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. The acyl azide is typically generated from a carboxylic acid. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea (B33335) derivative. The reaction proceeds with full retention of the migrating group's configuration. A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups.

The Lossen rearrangement is another method for converting a carboxylic acid derivative, specifically a hydroxamic acid or its O-acyl derivative, into an isocyanate. The reaction proceeds through the formation of an isocyanate intermediate, which can then react with amines to form ureas or with water to produce amines. This rearrangement avoids the use of azide reagents, which can be a safety concern in the Curtius rearrangement, and often occurs under mild conditions. Recent advancements have shown that the Lossen rearrangement can be performed directly from free hydroxamic acids, offering a more streamlined process.

Use of Dioxazolones as Isocyanate Surrogates

Dioxazolones have emerged as stable and effective surrogates for isocyanates in various chemical transformations. These five-membered heterocyclic compounds can be prepared from hydroxamic acids and serve as precursors to acyl nitrenes and isocyanates upon thermal or photochemical decomposition, releasing carbon dioxide as the only byproduct.

The use of 3-substituted dioxazolones offers a phosgene- and metal-free method for the synthesis of unsymmetrical arylurea derivatives. In the presence of a mild base like sodium acetate and a solvent such as methanol, dioxazolones generate isocyanate intermediates in situ under gentle heating. These intermediates can then react with a broad range of amines to produce N,N'-mono-, di-, and trisubstituted ureas in moderate to excellent yields. A significant advantage of this method is the frequent ease of product isolation, often requiring no chromatographic purification.

| Isocyanate Precursor | Reagents/Conditions | Intermediate | Final Product |

| 3-Substituted Dioxazolone | Amine, Sodium Acetate, Methanol, Heat | Isocyanate | Unsymmetrical Arylurea |

Synthesis of Urea and Urethane (B1682113) Derivatives from this compound

This compound is a valuable building block in organic synthesis, particularly for the preparation of urea and urethane derivatives, which are prevalent in medicinal chemistry and materials science.

Hydroamination Reactions with Amines

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N,N'-disubstituted ureas. This process, a type of hydroamination, involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. These reactions are often fast and can be carried out under mild, catalyst-free conditions, frequently at room temperature and without the need for a solvent.

The scope of this reaction is broad, accommodating a variety of aliphatic and aromatic amines. For example, the reaction of phenyl isocyanate with both aromatic and aliphatic primary amines proceeds well, yielding the corresponding urea derivatives in good yields. Steric hindrance on the amine can affect the reaction rate, with bulkier amines requiring longer reaction times.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Isocyanates, including this compound, are excellent electrophiles for use in MCRs to generate diverse molecular scaffolds, such as ureas and other heterocyclic compounds.

Isocyanate-based MCRs offer several advantages, including atom economy, reduced reaction times, and simplified purification procedures. These reactions can be used to synthesize complex molecules, such as 5,6-dihydropyrrolo[2,1-a]isoquinolines and sulfonylureas, in a convergent manner. The versatility of isocyanates allows for the generation of a wide array of substituted ureas and related compounds with potential biological activity.

Synthesis of Other this compound-Derived Compounds

This compound serves as a versatile precursor in the synthesis of various organic compounds, primarily through reactions involving its highly reactive isocyanate group. These reactions allow for the construction of more complex molecules, including carbodiimides, imines, and cyclic oligomers, which are valuable in diverse chemical applications.

The conversion of isocyanates into carbodiimides is a significant transformation in organic synthesis. Carbodiimides are characterized by the R-N=C=N-R' functional group and are widely used as coupling agents in peptide synthesis and as precursors for other heterocyclic compounds.

The primary method for synthesizing symmetrical carbodiimides from isocyanates involves a catalytic decarboxylation-condensation reaction. This process typically utilizes phosphine oxides or other related catalysts. In the case of this compound, two molecules condense with the elimination of one molecule of carbon dioxide to form the corresponding N,N'-bis(2,5-difluorophenyl)carbodiimide.

The catalytic cycle is believed to proceed through the formation of a pseudo-phosphonium intermediate, which is generated from the reaction between the isocyanate and the catalyst. This intermediate then reacts with a second molecule of isocyanate. The subsequent collapse of this adduct releases carbon dioxide and the carbodiimide product, while also regenerating the catalyst for the next cycle. The reaction is driven to completion by the irreversible loss of gaseous CO2.

While the direct synthesis of imines from isocyanates is less common, isocyanate-derived compounds can be used in subsequent reactions to form imines. For instance, the carbodiimides formed from this compound can react with other reagents to yield imine-containing structures.

The efficiency of carbodiimide formation is highly dependent on the catalyst and reaction conditions, as shown in the table below.

Table 1: Catalytic Synthesis of N,N'-bis(2,5-difluorophenyl)carbodiimide No specific experimental data for the synthesis of N,N'-bis(2,5-difluorophenyl)carbodiimide was found in the search results. The following table represents a generalized example based on common catalysts used for this type of transformation with aromatic isocyanates.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Methyl-1-phenyl-2-phospholene-1-oxide | Toluene (B28343) | 110 | 4 | >90 |

| Tributylphosphine Oxide | Xylene | 140 | 6 | High |

| Triphenylphosphine Oxide | None (Melt) | 180-200 | 2-3 | Moderate-High |

Isocyanates, including this compound, can undergo cyclo-oligomerization to form stable cyclic compounds, most notably dimers (uretdiones) and trimers (isocyanurates). These reactions are typically catalyzed and provide a route to thermally stable, cross-linked polymer structures or well-defined molecular architectures.

Cyclotrimerization: The formation of cyclic trimers, known as isocyanurates, is a widely studied and industrially important reaction. The trimerization of this compound yields 1,3,5-tris(2,5-difluorophenyl)-1,3,5-triazinane-2,4,6-trione. This process is often catalyzed by a variety of compounds, including tertiary amines, phosphines, metal alkoxides, and carboxylates. The resulting isocyanurate ring is a six-membered heterocycle with alternating carbon and nitrogen atoms, known for its exceptional thermal and chemical stability. The reaction mechanism generally involves the stepwise addition of three isocyanate molecules, guided by the catalyst, to form the final cyclic product.

Cyclodimerization: Under different catalytic conditions, isocyanates can dimerize to form four-membered uretdione rings. The formation of the dimer, 1,3-bis(2,5-difluorophenyl)uretidin-2,4-dione, is often favored at lower temperatures and with specific catalysts, such as sterically hindered phosphines. The dimerization is a reversible process, and uretdiones can dissociate back to isocyanate monomers upon heating. This reversibility makes them useful as "blocked" isocyanates in certain applications where the reactive isocyanate group needs to be released at a specific temperature.

The selection of the catalyst is crucial as it dictates the selectivity between dimerization and trimerization. Generally, catalysts that can stabilize the intermediate zwitterionic species favor the formation of the more stable trimer.

Table 2: Catalytic Cyclo-oligomerization of this compound Specific catalytic systems for this compound are not widely reported. This table presents typical catalysts known to promote these reactions for aromatic isocyanates.

| Reaction Type | Catalyst System | Product |

| Cyclotrimerization | Potassium Acetate, Tertiary Amines (e.g., DABCO) | 1,3,5-Tris(2,5-difluorophenyl)-1,3,5-triazinane-2,4,6-trione |

| Cyclodimerization | Trialkylphosphines (e.g., Tri-n-butylphosphine) | 1,3-Bis(2,5-difluorophenyl)uretidin-2,4-dione |

Reaction Chemistry and Mechanistic Investigations Involving 2,5 Difluorophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile (Nu-H) on the central carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable addition product. The high reactivity of isocyanates stems from the cumulated double bond system, which makes the carbon atom electron-deficient and a prime target for nucleophiles.

Reactivity with Alcohols and Phenols (Urethane Formation)

The reaction between 2,5-difluorophenyl isocyanate and alcohols or phenols results in the formation of carbamates, commonly known as urethanes. This reaction is a cornerstone of polyurethane chemistry. The mechanism involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of the isocyanate. This is typically the rate-determining step and results in a zwitterionic intermediate, which then rapidly undergoes a proton transfer to form the final urethane (B1682113) product.

The reaction rate is influenced by several factors, including the structure of the alcohol or phenol (B47542), the solvent, and the presence of catalysts. Electron-withdrawing substituents on the phenol can increase the acidity of the hydroxyl group, which may affect its nucleophilicity and reaction rate. researchgate.net Phenols are sometimes used as "blocking agents" for isocyanates, forming a thermally reversible bond that allows the isocyanate to be released and react at higher temperatures. zenodo.orgijacskros.com

Table 1: Examples of Urethane (Carbamate) Formation (General reaction shown, as specific examples for this compound are limited in the provided search results)

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | R-OH (Alcohol) | N-(2,5-Difluorophenyl)carbamate | General Reaction |

| This compound | Ar-OH (Phenol) | N-(2,5-Difluorophenyl)carbamate | zenodo.org |

| (Precursor to this compound moiety) | Phenyl Carbamate (B1207046) Precursor | Complex Carbamate Intermediate | epo.org |

Reactivity with Amines (Urea Formation)

The reaction of this compound with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. The mechanism is analogous to urethane formation: the nitrogen atom of the amine attacks the isocyanate carbon, followed by proton transfer to form the stable urea (B33335) linkage.

This reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals. For example, the insecticide Novaluron is a benzoylphenyl urea derivative, synthesized through the reaction of 2,6-difluorobenzoyl isocyanate with a substituted aniline, highlighting the utility of fluorinated isocyanates in forming urea compounds. wikipedia.org Direct examples involving this compound are also known, such as its reaction with 2-ethoxyaniline to produce 1-(2,5-difluorophenyl)-3-(2-ethoxyphenyl)urea.

Table 2: Examples of Urea Formation with this compound and Analogs

| Isocyanate | Amine | Product | Reference |

| This compound | 2-Ethoxyaniline | 1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea | Product Listing |

| 3,4-Difluorophenyl Isocyanate | Substituted Propellane Amine | Diastereomeric difluorophenyl substituted urea derivative | acs.org |

| 2,6-Difluorobenzoyl Isocyanate | 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline | Novaluron | wikipedia.org |

Reactivity with Carboxylic Acids and Water

Reactivity with Water: Isocyanates react readily with water in a multi-step process. The initial nucleophilic attack by water on the isocyanate carbon forms an unstable carbamic acid intermediate. This intermediate then spontaneously decomposes, eliminating carbon dioxide (CO2) and yielding a primary amine (2,5-difluoroaniline in this case). researchgate.netresearchgate.netuliege.be The newly formed amine is highly reactive and will quickly attack another molecule of this compound to form a symmetrical disubstituted urea, N,N'-bis(2,5-difluorophenyl)urea. researchgate.net This reaction is crucial in the production of polyurethane foams, where the liberated CO2 acts as the blowing agent. uliege.be

Reactivity with Carboxylic Acids: The reaction of this compound with a carboxylic acid typically yields an N-substituted amide and carbon dioxide. The mechanism is believed to proceed through an initial nucleophilic addition of the carboxylic acid to the isocyanate, forming a mixed carbamic-carboxylic anhydride (B1165640). This anhydride is generally unstable and can decompose through a concerted mechanism or rearrangement to release CO2 and form the final amide product. researchgate.net In some cases, particularly in non-polar solvents, the reaction can be complex, potentially yielding side products like symmetrical ureas and carboxylic anhydrides. researchgate.net However, studies using ionic liquids as solvents have shown that the reaction can proceed cleanly to the amide in high yields. researchgate.netresearchgate.net

Table 3: Products of Reactions with Water and Carboxylic Acids

| Reactant | Intermediate | Final Product(s) | Reference |

| Water (H₂O) | N-(2,5-Difluorophenyl)carbamic acid | 2,5-Difluoroaniline + CO₂; then N,N'-bis(2,5-difluorophenyl)urea | researchgate.netuliege.be |

| Carboxylic Acid (R-COOH) | Mixed carbamic-carboxylic anhydride | N-(2,5-Difluorophenyl)amide + CO₂ | researchgate.netresearchgate.net |

Cycloaddition Reactions

The C=N and C=O double bonds within the isocyanate group can participate in cycloaddition reactions, although this reactivity is less common than nucleophilic addition. These reactions allow for the formation of various heterocyclic ring systems.

[2+2] Cycloadditions

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes or other unsaturated partners to form four-membered rings. For example, the reaction with an alkene can yield a β-lactam, while dimerization of the isocyanate itself can produce a uretidione (a 1,3-diazetidine-2,4-dione). The feasibility and outcome of these reactions are highly dependent on the electronic nature of the reactants and the reaction conditions, which may include thermal or photochemical activation. csic.es Specific, documented examples of [2+2] cycloaddition reactions involving this compound were not identified in the surveyed literature.

[2+3] Cycloadditions

In [3+2] or 1,3-dipolar cycloaddition reactions, the isocyanate group can act as the dipolarophile, reacting with a 1,3-dipole such as an azide (B81097) or a nitrile oxide. For instance, the reaction of an isocyanate with an organic azide can lead to the formation of a five-membered heterocyclic ring. youtube.com The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a well-known example of this reaction class, forming triazoles. wikipedia.org While isocyanates can participate as the unsaturated component, specific studies detailing the [2+3] cycloaddition reactivity of this compound are not prominent in the available literature.

[2+4] Cycloadditions

[2+4] cycloaddition reactions, most notably the Diels-Alder reaction, are powerful tools in organic synthesis for the formation of six-membered rings. In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne). While isocyanates can act as dienophiles, detailed research findings specifically documenting the participation of this compound in [2+4] cycloaddition reactions are not extensively available in the reviewed literature. Generally, the C=N bond of the isocyanate group can react with a diene. The enhanced electrophilicity of the isocyanate in this compound would theoretically make it a more reactive dienophile. However, specific examples, reaction conditions, and mechanistic studies for this particular compound remain a subject for further investigation.

Polymerization Mechanisms

Polyurethanes are a versatile class of polymers formed through the polyaddition reaction between a diisocyanate and a polyol. The fundamental reaction involves the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon of the isocyanate group, leading to the formation of a urethane linkage.

The formation of polyurethanes using this compound would follow this general mechanism. The presence of the difluoro-substituted phenyl ring is expected to accelerate the reaction rate due to the increased positive charge on the isocyanate carbon. The mechanism proceeds as follows:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a hydroxyl group in the polyol attacks the electron-deficient carbon atom of the isocyanate group of this compound.

Proton Transfer: A proton is transferred from the polyol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the stable urethane linkage.

Table 1: General Reactants in Polyurethane Formation

| Reactant | Role | Example |

| Isocyanate | Monomer | This compound |

| Polyol | Monomer | Polyethylene glycol, Polypropylene glycol |

| Catalyst | Accelerator | Tertiary amines, Organotin compounds |

Polyureas are formed by the reaction of a diisocyanate with a diamine. This reaction is typically much faster than polyurethane formation due to the higher nucleophilicity of the amine group compared to the hydroxyl group.

The mechanism for polyurea formation with this compound is analogous to that of polyurethane formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic carbon of the isocyanate group.

Proton Transfer: A proton is transferred from the amine to the nitrogen of the isocyanate, forming a stable urea linkage.

Given the high reactivity of amines and the enhanced electrophilicity of this compound, this polymerization is expected to be extremely rapid, often occurring without the need for a catalyst.

Table 2: General Reactants in Polyurea Formation

| Reactant | Role | Example |

| Isocyanate | Monomer | This compound |

| Amine | Monomer | Hexamethylenediamine, Isophorone diamine |

Catalytic Activation and Deactivation Pathways

Catalysts are often employed in isocyanate chemistry to control the rate of reaction and to promote specific reaction pathways, such as trimerization.

Isocyanate trimerization is a cyclization reaction that converts three isocyanate molecules into a stable, six-membered isocyanurate ring. This reaction is often catalyzed by Lewis bases. While specific studies on the Lewis base-catalyzed trimerization of this compound are limited, the general mechanism is well-established.

A common Lewis base catalyst, such as a tertiary amine or a phosphine, initiates the reaction by attacking the electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate. This intermediate then attacks a second isocyanate molecule, and the resulting adduct attacks a third. The final step involves ring-closure to form the isocyanurate and regeneration of the catalyst. The electron-withdrawing fluorine atoms in this compound would likely increase its susceptibility to nucleophilic attack by the catalyst, potentially accelerating the trimerization process.

Transition metal complexes are also effective catalysts for various reactions involving isocyanates, including polymerization and cycloaddition. These catalysts can activate the isocyanate group towards nucleophilic attack or facilitate the coupling of isocyanate molecules.

The specific mechanisms of transition metal catalysis are diverse and depend on the metal, its ligands, and the reaction conditions. For instance, some transition metal complexes can coordinate to the isocyanate, increasing its electrophilicity. Others can insert the isocyanate into a metal-ligand bond, leading to a variety of subsequent transformations. Although the literature provides a broad overview of transition metal catalysis in isocyanate chemistry, detailed mechanistic investigations involving this compound are not widely reported. The interaction of the fluorine-substituted aromatic ring with the metal center could introduce unique electronic and steric effects, potentially leading to novel reactivity and catalytic cycles that warrant further exploration.

Lack of Specific Research Data on Stereochemical Considerations in Reactions of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research detailing the stereochemical considerations in reactions involving this compound. While the principles of stereochemistry are fundamental to organic reactions, and isocyanates are a well-studied functional group, specific studies focusing on the diastereoselective or enantioselective reactions of this compound with chiral substrates appear to be limited or not publicly documented.

The expected reaction of this compound with a chiral alcohol or amine would lead to the formation of a urethane or urea linkage, respectively. If the chiral reactant is enantiopure, the resulting product would be a single diastereomer. However, if the chiral reactant is a racemic mixture, the reaction would typically produce a mixture of diastereomers. The ratio of these diastereomers would be a critical aspect of the reaction's stereochemical outcome.

In the broader context of organic synthesis, the stereochemical outcome of such reactions can be influenced by several factors:

The nature of the chiral substrate: The steric hindrance and electronic properties of the chiral alcohol or amine can influence the transition state energies, potentially leading to diastereoselectivity.

Reaction conditions: Temperature, solvent, and the presence of catalysts can all play a role in the stereochemical control of a reaction. Chiral catalysts, in particular, are often employed to induce enantioselectivity.

Use of chiral auxiliaries: A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary to direct the stereochemical course of a reaction.

However, without specific experimental data from studies on this compound, any discussion of stereochemical considerations remains theoretical. Detailed research findings, including data on diastereomeric ratios or enantiomeric excess for specific reactions, are necessary to provide a thorough and scientifically accurate account.

Due to the lack of available information, it is not possible to construct data tables or provide detailed research findings on the stereochemical considerations in reactions of this compound at this time. Further experimental investigation in this specific area is required to elucidate these details.

Advanced Spectroscopic and Analytical Characterization of 2,5 Difluorophenyl Isocyanate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2,5-Difluorophenyl isocyanate, offering precise information about the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the phenyl ring. The electron-withdrawing nature of the two fluorine atoms and the isocyanate group deshields these protons, causing their resonances to appear downfield. The substitution pattern leads to a complex splitting pattern due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

The expected signals for the aromatic protons (H-3, H-4, and H-6) would typically appear in the range of 7.0-7.5 ppm. Each proton will exhibit a distinct multiplet structure due to coupling with its neighboring protons and the fluorine atoms. For instance, H-6 would be coupled to H-4 (a meta coupling, ⁴JHH) and the fluorine at position 5 (a meta coupling, ⁴JHF), resulting in a complex multiplet. Similarly, H-3 and H-4 will show intricate splitting patterns based on their ortho, meta, and para couplings to other protons and fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: The table indicates predicted values based on typical shifts for fluorinated aromatic compounds.

The proton-decoupled ¹³C NMR spectrum of this compound provides seven distinct signals, one for each carbon atom in the molecule. The isocyanate carbon (-NCO) typically appears in a characteristic downfield region. The aromatic carbons are influenced by the substituents, with the carbons directly bonded to fluorine exhibiting large chemical shifts and splitting due to one-bond carbon-fluorine coupling (¹JCF).

The isocyanate carbon resonance is expected in the 120-135 ppm range. The carbons C-2 and C-5, being directly attached to the highly electronegative fluorine atoms, will be significantly deshielded and appear at the downfield end of the aromatic region, showing large ¹JCF coupling constants. The other aromatic carbons (C-1, C-3, C-4, C-6) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF), providing further structural confirmation.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| -N=C=O | Isocyanate | 120 - 135 |

| C -F | Aromatic C-F | 150 - 165 (with large ¹JCF coupling) |

| C -NCO | Aromatic C-N | 125 - 140 |

Note: These are typical ranges and the exact values for this compound may vary.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. wikipedia.org For this compound, two distinct signals are expected, as the fluorine atoms at positions 2 and 5 are in chemically non-equivalent environments.

The chemical shifts for aromatic fluorine atoms typically appear in a range of -100 to -140 ppm relative to a CFCl₃ standard. Each fluorine signal will appear as a multiplet due to couplings to the aromatic protons (³JHF, ⁴JHF) and to the other fluorine atom (⁴JFF). The magnitude of these coupling constants provides valuable information for assigning the specific fluorine resonances. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals, making it a powerful tool for confirming substitution patterns. chemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its adducts, such as ureas and carbamates.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the aromatic ring. Cross-peaks would connect adjacent (ortho) and, to a lesser extent, meta-coupled protons, helping to trace the connectivity of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal (C-3, C-4, C-6).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These two methods are complementary, providing a comprehensive vibrational profile of the compound.

The most prominent and diagnostically significant feature in the IR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. remspec.com This band appears in a relatively uncongested region of the spectrum, typically between 2250 and 2285 cm⁻¹. remspec.comspectroscopyonline.com Its high intensity is due to the large change in dipole moment associated with this vibrational mode. The precise position of this band can be influenced by the electronic effects of the substituents on the phenyl ring. The presence of two electron-withdrawing fluorine atoms is expected to shift this band to a slightly higher wavenumber. The disappearance of this strong absorption is a reliable indicator of the reaction of the isocyanate group during the formation of adducts like urethanes or ureas. remspec.com

In Raman spectroscopy, the symmetric stretch of the isocyanate group may also be observed, though it is typically weaker than the asymmetric stretch seen in the IR spectrum.

Table 3: Characteristic IR Absorption for the Isocyanate Group

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|

Carbonyl (C=O) and N-H Stretching Frequencies in Derivatives

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. While this compound itself is characterized by a strong, sharp absorption band for the isocyanate (-N=C=O) asymmetric stretch, typically found between 2280 and 2240 cm⁻¹, the analysis of its derivatives focuses on the newly formed functional groups. spectroscopyonline.com When this compound reacts to form adducts such as ureas or urethanes, the characteristic isocyanate peak disappears and is replaced by absorptions corresponding to carbonyl (C=O) and amine (N-H) bonds.

The C=O stretching vibration in these derivatives gives rise to a strong absorption band in the 1760-1665 cm⁻¹ region. orgchemboulder.com The exact position of this band is influenced by the molecular environment. For instance, in urethane (B1682113) derivatives, formed by the reaction with alcohols, the carbonyl stretch is typically observed in the 1720-1705 cm⁻¹ range. spectroscopyonline.com In urea (B33335) derivatives, resulting from reactions with amines, the C=O stretch is generally found at a lower frequency, between 1680 and 1630 cm⁻¹, due to conjugation with the lone pair of electrons on the adjacent nitrogen atom. spectroscopyonline.com

The N-H stretching vibration in secondary urethane or urea derivatives of this compound typically appears as a single, medium-intensity peak in the range of 3370 to 3170 cm⁻¹. spectroscopyonline.com The presence of hydrogen bonding can cause this peak to broaden and shift to a lower wavenumber. Additionally, a significant N-H in-plane bending vibration, known as the Amide II band, is observed between 1570 and 1515 cm⁻¹ for these secondary amide-like structures. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |

| Urethane (C=O) | Stretch | 1720 - 1705 | Strong |

| Urea (C=O) | Stretch | 1680 - 1630 | Strong |

| Secondary Amine/Amide (N-H) | Stretch | 3370 - 3170 | Medium |

| Secondary Amine/Amide (N-H) | In-plane Bend (Amide II) | 1570 - 1515 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound and its adducts. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of approximately 155.02 Da.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov The fragmentation pattern is a unique fingerprint of the molecule's structure. For aryl isocyanates and their derivatives, fragmentation commonly occurs at the bonds adjacent to the carbonyl group or involves cleavages within the aromatic ring. nih.govyoutube.com The specific fragmentation pathways can help in sequencing and identifying the structure of complex adducts. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptionally accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₇H₃F₂NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of novel adducts and for analyzing samples from complex matrices where multiple compounds may have similar masses. researchgate.net Techniques like MALDI-TOF HR-MS are powerful tools for providing high-resolution spectra essential for elucidating structure and understanding fragmentation patterns. longdom.org

LC-MS and GC-MS Applications

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of this compound and its reaction products.

Due to the high reactivity of the isocyanate group, especially with protic solvents used in LC, direct analysis can be challenging. mdpi.com Therefore, a common strategy involves derivatization. nih.gov The isocyanate is reacted with an agent like an alcohol or amine to form a more stable urethane or urea, which can then be readily analyzed by LC-MS or GC-MS. nih.gov LC-MS is particularly useful for analyzing larger, non-volatile adducts and for monitoring the progress of reactions in solution. The formation of adducts with solvents or impurities can also be identified using LC-MS. semanticscholar.org

GC-MS is well-suited for the analysis of the volatile this compound itself and its smaller, more volatile derivatives. mdpi.com Derivatization is also frequently employed in GC-MS to improve chromatographic properties and analytical sensitivity for isocyanate-related compounds. nih.govresearchgate.net This technique is widely used for purity assessment and for the identification of byproducts in the synthesis of isocyanate-based materials. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information for crystalline solids. While this compound is a liquid at room temperature, its solid derivatives, such as ureas, urethanes, or other adducts, can be analyzed using this technique. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of atoms.

Chromatographic Techniques for Purity and Separation

Chromatography is the primary method for the separation and purification of this compound and its derivatives, as well as for assessing the purity of the final products. The choice of chromatographic technique depends on the volatility, polarity, and scale of the separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is an effective analytical technique for determining the purity of volatile compounds like this compound. sigmaaldrich.com The method involves injecting a small amount of the sample into the instrument, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. Due to the high reactivity of the isocyanate group (-N=C=O), direct analysis is often challenging. Therefore, a common strategy involves derivatization, typically by reacting the isocyanate with an alcohol or an amine to form stable urethane or urea adducts, respectively. These derivatives are then amenable to analysis by reversed-phase HPLC, often coupled with ultraviolet (UV) detection.

The chromatographic behavior of these adducts is primarily governed by their polarity, which is influenced by the nature of the derivatizing agent and the substituents on the phenyl ring. The presence of two fluorine atoms on the phenyl ring of this compound imparts a distinct polarity to its derivatives, which influences their retention characteristics on nonpolar stationary phases, such as C18.

Research Findings on Phenylurea Adducts

While specific studies detailing the HPLC analysis of this compound adducts are not extensively available in publicly accessible literature, valuable insights can be drawn from research on structurally similar fluorinated and non-fluorinated phenylurea compounds, such as those used as herbicides. These studies provide a framework for understanding the expected chromatographic behavior and for developing suitable analytical methods.

In typical reversed-phase HPLC methods for phenylurea compounds, a C18 column is the stationary phase of choice. chromatographyonline.comsigmaaldrich.comnih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to achieve optimal separation of multiple components. nih.gov Detection is frequently performed using a UV detector, with the wavelength set to a region of strong absorbance for the phenylurea chromophore, commonly around 210 nm to 245 nm. chromatographyonline.comsigmaaldrich.com

Illustrative HPLC Method Parameters

Based on established methods for analogous compounds, a hypothetical HPLC method for the analysis of a series of N-alkyl-N'-(2,5-difluorophenyl)urea adducts can be proposed. The following tables outline typical chromatographic conditions and expected retention time trends.

Table 1: Representative HPLC Conditions for the Analysis of this compound Adducts

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

The retention times for a homologous series of N-alkyl-N'-(2,5-difluorophenyl)urea adducts would be expected to increase with the increasing carbon number of the alkyl substituent due to the corresponding increase in hydrophobicity.

Table 2: Predicted Retention Time Trends for N-Alkyl-N'-(2,5-difluorophenyl)urea Adducts

| Adduct | Alkyl Group | Expected Retention Time Trend |

|---|---|---|

| N-Methyl-N'-(2,5-difluorophenyl)urea | -CH₃ | Shortest |

| N-Ethyl-N'-(2,5-difluorophenyl)urea | -C₂H₅ | Intermediate |

| N-Propyl-N'-(2,5-difluorophenyl)urea | -C₃H₇ | Longer |

| N-Butyl-N'-(2,5-difluorophenyl)urea | -C₄H₉ | Longest |

It is important to note that these are generalized conditions and trends. The actual retention times and optimal separation conditions would need to be determined empirically for specific adducts of this compound. Factors such as the precise column chemistry, the exact gradient profile, and the temperature can all influence the chromatographic separation. The development of a robust HPLC method would require systematic optimization of these parameters to achieve the desired resolution and sensitivity for the analytes of interest.

Computational and Theoretical Studies on 2,5 Difluorophenyl Isocyanate

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and reaction pathways. However, specific DFT studies on 2,5-Difluorophenyl isocyanate are not found in the reviewed literature.

Geometry Optimization and Electronic Structure Analysis

A computational analysis using DFT would typically begin with the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Subsequent electronic structure analysis would provide insights into the distribution of electrons within the molecule, charge distribution, and dipole moment. Without specific studies, no data tables for these parameters can be generated for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An FMO analysis of this compound would reveal the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Regrettably, no such analysis has been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. For this compound, an MEP map would identify regions of negative potential, likely associated with the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites prone to electrophilic attack. Regions of positive potential would suggest sites for nucleophilic attack. As no MEP studies have been conducted, a visual or data-based description is not possible.

Potential Energy Surface (PES) Scans for Reaction Pathways

PES scans are computational experiments used to explore the energy changes that occur as a molecule undergoes a specific geometric change, such as bond rotation or a chemical reaction. For this compound, a PES scan could elucidate the rotational barrier around the C-N bond or model its reaction pathways with other molecules. This information is currently unavailable in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. An MD simulation of this compound could provide valuable insights into its flexibility and the different shapes it can adopt in various solvents or at different temperatures. Such a study has not been identified in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com For a reactive molecule like this compound, QSAR can be a valuable tool to predict the biological or toxicological activities of related compounds, thereby guiding the synthesis of new derivatives with desired properties and minimizing the need for extensive animal testing. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. mdpi.com

A typical QSAR study involves defining a dataset of compounds, calculating various molecular descriptors, developing a mathematical model that correlates the descriptors with the observed activity, and validating the model's predictive power. frontiersin.org While specific QSAR models for this compound are not extensively documented in publicly available literature, a hypothetical study can be constructed based on established methodologies applied to similar isocyanates and other biologically active molecules.

Detailed Research Findings

A hypothetical QSAR study for this compound and its derivatives could focus on predicting their potential for skin sensitization, a known toxicological endpoint for many isocyanates. europa.eunih.gov The biological activity would be the effective concentration required to produce a threefold increase in lymphocyte proliferation in the local lymph node assay (LLNA), expressed as pEC3 (-log EC3). nih.gov

The first step would be to assemble a training set of compounds, including this compound and a series of analogues with varied substitution patterns on the phenyl ring.

Molecular Descriptors

For each compound in the series, a wide range of molecular descriptors would be calculated to quantify their structural, physicochemical, and electronic properties. These descriptors are the independent variables in the QSAR model. youtube.com Relevant descriptor classes for this series would include:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for the reactivity of the isocyanate group. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on the isocyanate carbon and nitrogen atoms. ucsb.eduresearchgate.net The electrophilicity index (ω) would also be a critical descriptor, quantifying the isocyanate's ability to accept electrons from biological nucleophiles like skin proteins. researchgate.net

Steric Descriptors: These account for the size and shape of the molecule, which can influence its ability to reach and interact with a biological target. Molar refractivity (MR) and Taft steric parameters are common examples. youtube.com

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which affects their ability to permeate the skin. The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity. youtube.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Kier & Hall indices), that describe the size, shape, and degree of branching. nih.gov

Quantum Chemical Descriptors: Parameters like the heat of formation (Hf) can provide insights into the molecule's stability. nih.gov

Model Development and Validation

Using the calculated descriptors and the experimental pEC3 values, a mathematical model would be generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR) or Random Forest (RF). frontiersin.org A hypothetical MLR equation might look like this:

pEC3 = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ε

Where β₀ is the intercept, β₁, β₂, and β₃ are the regression coefficients for each descriptor, and ε is the error term.

The quality and predictive ability of the developed QSAR model would be rigorously assessed using various validation metrics: frontiersin.org

Coefficient of determination (R²): Measures the goodness-of-fit for the training set.

Leave-one-out cross-validated R² (q² or R²cv): An internal validation metric to assess the model's robustness. frontiersin.org

External validation: The model's predictive power is tested on an external set of compounds not used in model development. Metrics like the predictive R² (R²pred) are calculated.

Root Mean Square Error (RMSE): Indicates the deviation between predicted and actual values. frontiersin.org

A statistically robust QSAR model would typically have an R² > 0.7, a q² > 0.6, and an R²pred > 0.6.

The interpretation of the final QSAR model would provide insights into the mechanism of action. For instance, a positive coefficient for logP would suggest that higher lipophilicity increases skin sensitization potency, while a negative coefficient for LUMO energy would indicate that a stronger electrophilic character (more reactive isocyanate group) leads to higher activity. researchgate.net

Data Tables

Below are interactive tables illustrating the kind of data that would be generated and used in a QSAR study of this compound analogues.

Table 1: Hypothetical Dataset of this compound Analogues and their Skin Sensitization Potency.

| Compound ID | Structure | IUPAC Name | Experimental pEC3 (-log M) |

| 1 | This compound | 3.50 | |

| 2 | 2-Fluorophenyl isocyanate | 3.15 | |

| 3 | 4-Chlorophenyl isocyanate | 3.80 | |

| 4 | 4-Methoxyphenyl isocyanate | 2.90 | |

| 5 | 3,4-Dichlorophenyl isocyanate | 4.10 | |

| 6 | Phenyl isocyanate | 2.75 | |

| 7 | 4-Nitrophenyl isocyanate | 4.50 |

Table 2: Selected Molecular Descriptors for the Hypothetical Compound Set.

| Compound ID | logP | LUMO Energy (eV) | Molar Refractivity (MR) | Electrophilicity Index (ω) |

| 1 | 2.10 | -1.25 | 35.8 | 2.15 |

| 2 | 1.95 | -1.10 | 34.2 | 2.05 |

| 3 | 2.40 | -1.40 | 39.5 | 2.30 |

| 4 | 1.80 | -0.95 | 40.1 | 1.90 |

| 5 | 3.10 | -1.65 | 44.3 | 2.55 |

| 6 | 1.85 | -0.90 | 32.6 | 1.85 |

| 7 | 2.25 | -2.10 | 41.2 | 2.90 |

Applications of 2,5 Difluorophenyl Isocyanate in Advanced Materials Science

Polymer Synthesis and Modification

While general principles of polyurethane chemistry suggest that 2,5-Difluorophenyl isocyanate can be used as a monomer, specific research on its impact on polymer properties is not widely documented.

Specialty Polyurethanes with Enhanced Properties

The incorporation of this compound into a polyurethane backbone could theoretically enhance properties due to the high electronegativity and stability of the carbon-fluorine bond. These enhancements might include improved thermal and oxidative stability, reduced flammability, and lower surface energy, leading to materials with hydrophobic and oleophobic characteristics. However, specific studies quantifying these properties in polyurethanes derived from this particular isocyanate are not available in the public domain.

Tailored Coatings and Adhesives

In the field of coatings and adhesives, fluorinated compounds are often used to improve durability, weather resistance, and create low-friction surfaces. While it is plausible that this compound could be a component in formulations for such applications, there is a lack of specific research or performance data to substantiate this. chemimpex.com

Modification of Existing Polymeric Materials

The modification of existing polymers with isocyanates is a common technique to introduce specific functionalities. The reactive isocyanate group of this compound could be used to graft it onto polymer chains containing active hydrogens, thereby altering the surface properties or bulk characteristics of the material. However, specific examples and detailed studies of this application for this compound are not described in available literature.

Development of Functional Materials with Specific Properties

The unique electronic nature of the difluorophenyl group suggests that polymers incorporating this compound could possess interesting optical or electronic properties. These could be exploited in the development of functional materials for applications in electronics or photonics. Nevertheless, research focusing on the synthesis and characterization of such functional materials using this specific isocyanate is not currently published.

Self-Assembled Systems and Supramolecular Chemistry

The directional and non-covalent interactions that can be influenced by fluorine atoms are of great interest in supramolecular chemistry and the design of self-assembling systems. The specific substitution pattern of this compound could direct the formation of unique supramolecular architectures. However, the scientific literature does not currently contain studies that explore the use of this compound in this context.

Applications of 2,5 Difluorophenyl Isocyanate in Pharmaceutical and Agrochemical Research

Intermediate in Pharmaceutical Development

The incorporation of fluorine into drug candidates is a widely utilized strategy in modern medicinal chemistry to enhance pharmacological properties. tcichemicals.com 2,5-Difluorophenyl isocyanate serves as a crucial fluorinated building block in this process. tcichemicals.comcymitquimica.com The presence of two fluorine atoms on the phenyl ring modifies the electronic properties of the isocyanate group, influencing its reactivity and the stability of the resulting derivatives. This makes it a valuable reagent for creating diverse molecular architectures intended for therapeutic applications. cymitquimica.comslideshare.net Its primary role is in the formation of urea (B33335) linkages, which are prevalent in a wide array of biologically active compounds.

The strategic introduction of fluorine can lead to improved potency, greater metabolic stability, and enhanced membrane permeability of a drug molecule. tcichemicals.com this compound is an ideal intermediate for producing fluorinated compounds because it directly introduces a difluorophenyl moiety into the target structure. slideshare.net This moiety can alter the acidity of nearby protons, influence molecular conformation, and form key interactions with biological targets. Recent patent literature discloses the use of this compound in the preparation of novel pharmaceutical compounds designed for the treatment of diseases caused by or associated with premature termination codons, highlighting its role in the synthesis of cutting-edge, genetically targeted therapies. google.comgoogle.com

Drug discovery is a complex process that involves identifying a "hit" molecule with desired biological activity, followed by extensive chemical optimization to produce a viable drug candidate. The use of versatile chemical building blocks is central to this endeavor. This compound is employed in the creation of compound libraries—large collections of structurally related molecules—that can be screened for therapeutic activity. googleapis.comgoogle.com This approach, known as combinatorial chemistry, allows for the systematic exploration of structure-activity relationships (SAR), where variations in molecular structure are correlated with changes in biological effect. googleapis.com The reactivity of the isocyanate group allows it to be combined with a wide range of amine-containing molecules, rapidly generating a diverse set of urea derivatives for screening and lead optimization. google.com

In the search for new cancer therapies, this compound has been utilized as an intermediate in the synthesis of novel antineoplastic (anticancer) agents. A key application is in the creation of substituted pyrazole compounds. For instance, a patented synthesis route for potential anticancer agents involves the reaction of 3-amino-benzaldehyde with this compound to form a urea intermediate, which is then used to construct the final pyrazole-based molecule. google.com.na These resulting compounds can be administered alone or as part of a combination therapy with other established anticancer drugs, such as alkylating agents, platinum derivatives, and antimicrotubule agents. google.com.na

Table 1: Synthesis of an Aldehyde Intermediate Using this compound An example of a reaction step in the synthesis of potential antineoplastic agents.

| Starting Material 1 | Starting Material 2 | Solvent | Product |

| 3-Amino-benzaldehyde | This compound | Dichloroethane (DCE) | Aldehyde-urea intermediate |

Data sourced from patent literature detailing the synthesis of novel anticancer compounds. google.com.na

Receptor tyrosine kinases (RTKs) are a class of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many types of cancer, making them a prime target for therapeutic intervention. google.com this compound has been successfully employed in the synthesis of potent kinase inhibitors. Patents describe its use in preparing dihydronaphthyridines and related compounds, which are designed to treat proliferative diseases such as gastrointestinal stromal tumors, lung cancer, and mast cell leukemia by inhibiting kinases like c-KIT and PDGFRα. google.comgoogle.com In a typical synthesis, an amine-containing core structure is treated with this compound to form a urea-linked final product. google.comgoogle.com Similarly, it has been used to synthesize pyrazine and pyridine derivatives that inhibit RAF and other RTKs involved in tumor angiogenesis. google.com

Table 2: Examples of Kinase Inhibitor Scaffolds Synthesized with this compound

| Compound Class | Target Kinases | Therapeutic Area |

| Dihydronaphthyridines | c-KIT, PDGFRα | Proliferative Diseases, GIST |

| Pyrazines and Pyridines | RAF, RTKs (e.g., VEGFR-2) | Cancer (Angiogenesis Inhibition) |

Information derived from patents describing the synthesis of novel kinase inhibitors. google.comgoogle.comgoogle.com

The urea functional group is a key structural motif in many pharmaceuticals due to its ability to act as a rigid and effective hydrogen bond donor-acceptor. This allows urea-containing molecules to bind tightly and specifically to biological targets like enzymes and receptors. Isocyanates, such as this compound, are the most common precursors for synthesizing unsymmetrical ureas. googleapis.com The reaction of the isocyanate with an amine provides a direct and efficient route to these derivatives. The resulting N-(2,5-difluorophenyl) urea moiety is found in molecules developed for a range of therapeutic purposes. For example, compounds containing this structure have been investigated as inhibitors of CRISPR-Cas9, showcasing its utility in developing small molecules to control gene-editing technologies. nih.govresearchgate.net Furthermore, the coupling of this compound with various amines is a foundational step in creating diverse libraries of urea compounds for broad biological screening. vulcanchem.com

Intermediate in Agrochemical Development

The principles of enhancing biological activity through fluorination are also applied extensively in the agrochemical industry to develop new herbicides, insecticides, and fungicides. tcichemicals.com this compound is listed as a valuable reagent in the combinatorial synthesis of novel compound libraries aimed at the discovery of new agricultural lead compounds. googleapis.com Its role is analogous to its use in pharmaceutical discovery; it serves as a versatile building block to create a wide array of derivatives that can be screened for desired effects on pests, weeds, or plant pathogens. This systematic approach allows for the efficient identification of new active ingredients for crop protection products. slideshare.netgoogleapis.comchemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a critical process in the design of new pesticides. It involves synthesizing a series of related compounds by making small, systematic changes to a lead molecule's structure and then evaluating how these modifications affect its biological activity. This allows researchers to identify the key structural features required for optimal performance.

For derivatives of this compound, a typical SAR study would involve creating a library of novel urea compounds. This would be achieved by reacting this compound with a diverse range of amine-containing molecules. The resulting N-(2,5-difluorophenyl)-N'-substituted ureas would then be tested for their herbicidal or insecticidal potency.

An example of such a hypothetical SAR study is outlined in the table below, demonstrating how different functional groups (R) attached to the second nitrogen atom of the urea could influence herbicidal activity.

| Compound Series | General Structure | 'R' Group Modification | Objective of Modification |

|---|---|---|---|

| Alkyl Series |  | -CH₃, -C₂H₅, -C(CH₃)₃ | To determine the effect of alkyl chain length and steric bulk on activity. |

| Alkoxy Series | -OCH₃, -OC₂H₅ | To investigate the impact of an ether linkage on potency and selectivity. | |

| Substituted Phenyl Series | -C₆H₄-Cl, -C₆H₄-CF₃ | To probe the influence of electron-withdrawing groups on the second aryl ring. |

This table is a hypothetical representation of a potential SAR study and does not represent actual experimental data.

Despite the clear utility of this approach, comprehensive SAR studies specifically detailing a range of derivatives from this compound and their corresponding agrochemical activities are not widely reported in the reviewed scientific and patent literature. Such data is often proprietary to the agrochemical companies conducting the research. However, the principles of SAR are fundamental to the use of this compound as a building block in the discovery of new and effective crop protection agents.

Environmental and Occupational Considerations in Isocyanate Research

Analytical Methods for Isocyanate Detection and Monitoring

Accurate detection and monitoring are fundamental to ensuring workplace safety and minimizing environmental release. Isocyanates are potent respiratory sensitizers, making it crucial to control and measure exposure, even at very low concentrations. bohs.orgsysco-env.co.uk

Workplace air monitoring is essential for assessing worker exposure to airborne isocyanates. sysco-env.co.uk Methodologies are designed to capture isocyanates present as vapors or aerosols and often involve both personal and stationary (area) sampling. bohs.orgsysco-env.co.ukamericanchemistry.com The UK Health and Safety Executive (HSE) has established Workplace Exposure Limits (WELs) for di-isocyanates, expressed as total reactive isocyanate groups (-NCO), at 0.02 mg/m³ for an 8-hour time-weighted average (TWA) and 0.07 mg/m³ for a 15-minute short-term exposure limit (STEL). bohs.orgsafeworkaustralia.gov.au

Common air monitoring strategies can be categorized into indirect and direct methods:

Indirect Sampling Methods: These are the most prevalent techniques and involve drawing a known volume of air through a sampling medium that traps and stabilizes the isocyanate for later laboratory analysis. americanchemistry.com A widely used technique, outlined in the UK's MDHS 25/4 method, employs a filter or impinger solution containing a derivatizing agent like 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP). bohs.orgiom-world.org This agent reacts with the isocyanate to form a stable urea (B33335) derivative. americanchemistry.com The sample is then analyzed, typically using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) and electrochemical or fluorescence detectors, to quantify the isocyanate concentration. iom-world.orgtandfonline.comgoogle.com

Direct-Reading Instruments: These devices provide real-time or near-real-time measurements of airborne isocyanate concentrations. americanchemistry.com They are useful for identifying peak exposure tasks and checking the effectiveness of control measures. sysco-env.co.uk Examples include instruments based on colorimetric paper tape technology, where a reagent-coated tape changes color in proportion to the isocyanate concentration. americanchemistry.com Other direct-reading devices include detector tubes and passive badges that provide a visual indication of exposure. americanchemistry.com

The selection of a monitoring method depends on whether the isocyanates are present as vapors or aerosols. Filters are generally suitable for vapors, while impinger solutions are used for aerosols. For environments with both, a combination of an impinger followed by a filter may be necessary for static sampling. bohs.org

Table 1: Common Air Monitoring Methods for Isocyanates

| Method Type | Technique | Description | Typical Analysis | Application Notes |

|---|---|---|---|---|